molecular formula C9H13N3O2 B15069686 Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate

Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate

Cat. No.: B15069686
M. Wt: 195.22 g/mol
InChI Key: ANPNUERQBXRPHV-UHFFFAOYSA-N
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Description

Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water, and the mixture is heated to reflux for several hours . This method provides a straightforward and efficient route to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazole or pyridine rings.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)4-8-11-6-2-3-10-5-7(6)12-8/h10H,2-5H2,1H3,(H,11,12)

InChI Key

ANPNUERQBXRPHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(N1)CNCC2

Origin of Product

United States

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